N-(5-Thioxo-L-prolyl)-L-cysteine
Description
N-(5-Thioxo-L-prolyl)-L-cysteine is a chemically modified dipeptide comprising L-cysteine conjugated to a 5-thioxo-L-proline moiety. The substitution of the oxygen atom in the proline ring’s 5-position with sulfur introduces a thioxo (C=S) group, distinguishing it from conventional proline derivatives like 5-oxo-L-proline. This structural modification likely enhances its reactivity and interaction with biological systems, particularly in thiol-mediated processes.
Properties
CAS No. |
148076-52-2 |
|---|---|
Molecular Formula |
C8H12N2O3S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(2R)-3-sulfanyl-2-[[(2S)-5-sulfanylidenepyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3S2/c11-7(4-1-2-6(15)9-4)10-5(3-14)8(12)13/h4-5,14H,1-3H2,(H,9,15)(H,10,11)(H,12,13)/t4-,5-/m0/s1 |
InChI Key |
GRRYKTAZNOFTOA-WHFBIAKZSA-N |
SMILES |
C1CC(=S)NC1C(=O)NC(CS)C(=O)O |
Isomeric SMILES |
C1CC(=S)N[C@@H]1C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1CC(=S)NC1C(=O)NC(CS)C(=O)O |
Synonyms |
5-thioxoprolylcysteine N-(5-thioxo-L-prolyl)-L-cysteine P 1507 P-1507 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Thiol Group Criticality : The free thiol in N-Boc-L-Cys is essential for enzymatic amide bond formation, as its removal (e.g., in N-Boc-L-Ala) abolishes activity . This suggests that N-(5-Thioxo-L-prolyl)-L-cysteine’s thiol may similarly drive interactions with enzymes or receptors.
- Modification Impact: Acetylation (N-Acetyl-L-cysteine) reduces cysteine’s direct reactivity but enhances cell permeability and antioxidant capacity . In contrast, SA 96’s mercapto-propanoyl chain improves therapeutic specificity for rheumatoid arthritis .
Stability and Reactivity
- Isomerization Tendencies : Thiol-containing compounds like L-cysteine form isomers during reactions (e.g., with maleimides), which could influence this compound’s pharmacokinetics or material applications .
- Thiol vs. Thioester Reactivity : Unlike S-substituted derivatives (e.g., S-(4-methylbenzyl)-L-cysteine), free thiols in SA 96 and N-Boc-L-Cys enable direct redox interactions or metal chelation, critical for therapeutic effects .
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